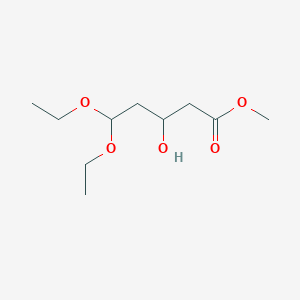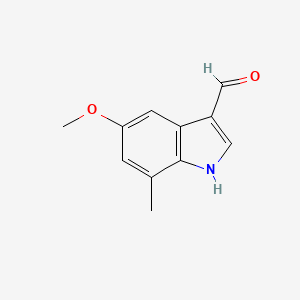![molecular formula C8H6O2S B13688505 5-Methylbenzo[d][1,3]dioxole-2-thione](/img/structure/B13688505.png)
5-Methylbenzo[d][1,3]dioxole-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methylbenzo[d][1,3]dioxole-2-thione is an organic compound with the molecular formula C8H8O2S It is a derivative of benzo[d][1,3]dioxole, featuring a thione group at the 2-position and a methyl group at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzo[d][1,3]dioxole-2-thione typically involves the reaction of 5-methylbenzo[d][1,3]dioxole with sulfurizing agents. One common method is the reaction of 5-methylbenzo[d][1,3]dioxole with Lawesson’s reagent or phosphorus pentasulfide (P2S5) under reflux conditions. The reaction is carried out in an inert solvent such as toluene or xylene, and the product is isolated through standard purification techniques like recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methylbenzo[d][1,3]dioxole-2-thione can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to the corresponding thiol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methyl group. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent, room temperature to reflux.
Reduction: LiAlH4, NaBH4, ether or THF as solvent, low temperature.
Substitution: Halogens, nitric acid, sulfuric acid as catalyst, room temperature to reflux.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
5-Methylbenzo[d][1,3]dioxole-2-thione has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its potential binding affinity to biological targets.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its possible anti-inflammatory and antimicrobial properties.
Mécanisme D'action
The mechanism of action of 5-Methylbenzo[d][1,3]dioxole-2-thione involves its interaction with molecular targets through its thione group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The aromatic ring and methyl group contribute to the compound’s binding affinity and specificity, allowing it to interact with particular molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Methylbenzo[d][1,3]dioxole: Lacks the thione group, making it less reactive in certain chemical reactions.
Benzo[d][1,3]dioxole-2-thione: Lacks the methyl group, which may affect its binding affinity and reactivity.
5-Methyl-1,3-benzodioxole: Similar structure but different functional groups, leading to different chemical properties and applications.
Uniqueness
5-Methylbenzo[d][1,3]dioxole-2-thione is unique due to the presence of both a thione group and a methyl group, which confer distinct chemical reactivity and potential biological activity. This combination allows for a broader range of applications and interactions compared to its similar compounds.
Propriétés
Formule moléculaire |
C8H6O2S |
|---|---|
Poids moléculaire |
166.20 g/mol |
Nom IUPAC |
5-methyl-1,3-benzodioxole-2-thione |
InChI |
InChI=1S/C8H6O2S/c1-5-2-3-6-7(4-5)10-8(11)9-6/h2-4H,1H3 |
Clé InChI |
MYDZXDCDQKSQFQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)OC(=S)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(R)-2-[3-(1-Aminoethyl)phenyl]-2,2-difluoroethanol](/img/structure/B13688433.png)
![Methyl 2-[Boc-(2-cyanoethyl)amino]butanoate](/img/structure/B13688434.png)
![2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-8-(2,4,6-trimethylphenyl)-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13688447.png)
![Methyl 3-Methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylate](/img/structure/B13688454.png)

![(R)-1-[3-[Difluoro(methoxy)methyl]phenyl]ethanamine](/img/structure/B13688461.png)

![Diethyl 5-methoxypyrazolo[1,5-a]pyridine-2,3-dicarboxylate](/img/structure/B13688471.png)




